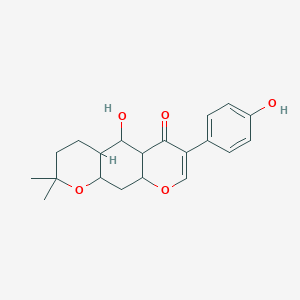
Dihydroalpinumisoflavone; Erythrivarone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Dihydroalpinumisoflavone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The compound is typically isolated from the stem bark of Erythrina variegate using solvent extraction methods . The extraction process involves grinding the plant material, followed by solvent extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to obtain pure dihydroalpinumisoflavone.
Industrial Production Methods
Industrial production of dihydroalpinumisoflavone involves large-scale extraction from Erythrina variegate. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using industrial-scale chromatography. The final product is obtained in high purity and can be used for various applications .
化学反応の分析
Types of Reactions
Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert dihydroalpinumisoflavone into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydroalpinumisoflavone can lead to the formation of quinones and other oxidized derivatives .
科学的研究の応用
Dihydroalpinumisoflavone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It can bind to specific receptors and enzymes, leading to changes in cellular functions and biological responses .
類似化合物との比較
Similar Compounds
Alpinumisoflavone: Another isoflavone isolated from Erythrina species, known for its similar biological activities.
Erythrivarone B: A prenylated isoflavone also isolated from Erythrina variegate, with comparable properties to dihydroalpinumisoflavone.
Uniqueness
Dihydroalpinumisoflavone is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its diverse range of applications make it a valuable compound for scientific research and industrial use .
特性
分子式 |
C20H24O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,5a,9a,10,10a-octahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H24O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-18,21-22H,7-9H2,1-2H3 |
InChIキー |
DLIYJRHAJFWDJL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




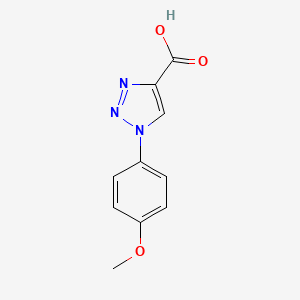
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)

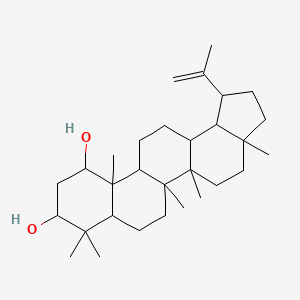
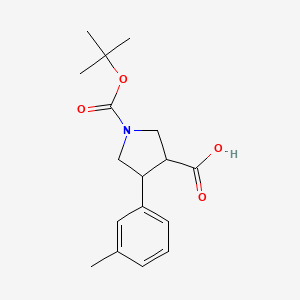
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
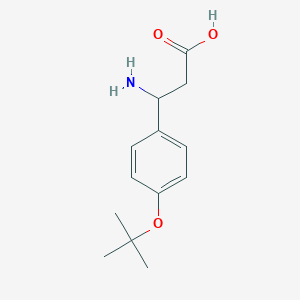


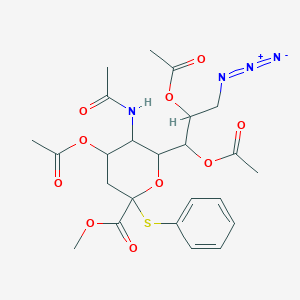
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)
